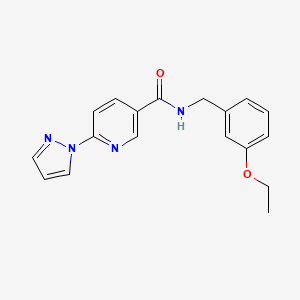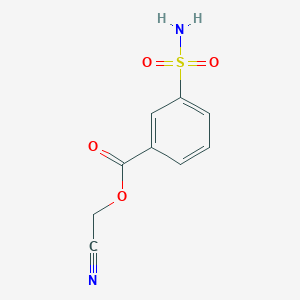
N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, also known as EPPN, is a synthetic compound that has been of interest to researchers due to its potential therapeutic properties. EPPN is a pyrazole-based compound that has been shown to have anti-inflammatory and anti-cancer properties. Additionally, future directions for research on EPPN will be explored.
Scientific Research Applications
Neuroprotection and Cellular Damage
- YM-244769, a compound related to N-(3-ethoxybenzyl)-6-(1H-pyrazol-1-yl)nicotinamide, has been identified as a potent inhibitor of the Na+/Ca2+ exchange (NCX), particularly NCX3. This compound has shown potential in protecting against hypoxia/reoxygenation-induced cell damage in neuronal cells, indicating its therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).
Crystal Structure Analysis
- Structural analysis of cocrystals formed by nicotinamide derivatives with dihydroxybenzoic acids has provided insights into basic recognition patterns and crystal lattice energetic features. This research can inform the design of new materials and pharmaceuticals (Jarzembska et al., 2017).
Antifungal Activity and Enzyme Inhibition
- Novel derivatives of 5-(nicotinamido)-1-phenyl-1H-pyrazole-4-carboxylic acid have been synthesized, showing significant antifungal activity against various fungi. These compounds also exhibited excellent inhibitory effects against SDH enzymes, highlighting their potential in developing new antifungal agents (Liu et al., 2020).
Antiproliferative and Apoptosis-Inducing Agents
- A series of 2-(3-aminophenyl)-benzothiazole derivatives, including nicotinamide analogs, were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Among these, N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide showed significant activity, especially against A549 and MV4-11 cells, indicating its potential as an anticancer agent (Zhang et al., 2018).
Hepatic Toxicity and Vitamin B3
- While not directly related to the exact compound of interest, it's important to note that large doses of vitamin B3 (nicotinamide) derivatives have been associated with hepatic toxicity in some cases. This highlights the importance of considering potential side effects and toxicities in the development of nicotinamide-based therapeutics (Winter & Boyer, 1973).
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-24-16-6-3-5-14(11-16)12-20-18(23)15-7-8-17(19-13-15)22-10-4-9-21-22/h3-11,13H,2,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJOVRXXHPNVMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2526858.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2526860.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2526865.png)
![5,8-Dimethyl-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2526866.png)



![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)

![N-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2526877.png)

